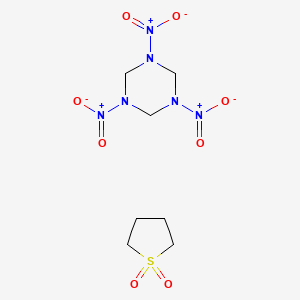
Thiolane 1,1-dioxide;1,3,5-trinitro-1,3,5-triazinane
Description
Thiolane 1,1-dioxide and 1,3,5-trinitro-1,3,5-triazinane are two distinct compounds with unique properties and applications
Properties
CAS No. |
21219-30-7 |
|---|---|
Molecular Formula |
C7H14N6O8S |
Molecular Weight |
342.29 g/mol |
IUPAC Name |
thiolane 1,1-dioxide;1,3,5-trinitro-1,3,5-triazinane |
InChI |
InChI=1S/C4H8O2S.C3H6N6O6/c5-7(6)3-1-2-4-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H2;1-3H2 |
InChI Key |
DBLGNBPUMIVXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)C1.C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolane 1,1-dioxide: The synthesis of thiolane 1,1-dioxide typically involves the oxidation of thiolane using oxidizing agents such as hydrogen peroxide or peracids.
1,3,5-trinitro-1,3,5-triazinane: The industrial production of 1,3,5-trinitro-1,3,5-triazinane involves the nitration of hexamine with a mixture of nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Thiolane 1,1-dioxide:
1,3,5-trinitro-1,3,5-triazinane:
Common Reagents and Conditions
Major Products Formed
Thiolane 1,1-dioxide: Sulfone derivatives, substituted thiolanes.
1,3,5-trinitro-1,3,5-triazinane: Nitrogen, carbon dioxide, water, and less nitrated derivatives.
Scientific Research Applications
Mechanism of Action
Thiolane 1,1-dioxide: The compound exerts its effects through interactions with nucleophiles and oxidizing agents, leading to the formation of various derivatives.
1,3,5-trinitro-1,3,5-triazinane: The explosive nature of 1,3,5-trinitro-1,3,5-triazinane is due to the rapid decomposition of the compound under high temperatures and pressures, releasing a large amount of energy and gases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


